

CAS number for 5-Bromothiazole-4-carboxylic acid

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Compound of Interest

Compound Name: 5-Bromothiazole-4-carboxylic acid

Cat. No.: B009547

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An In-Depth Technical Guide to **5-Bromothiazole-4-carboxylic acid**

Introduction

5-Bromothiazole-4-carboxylic acid, identified by the CAS number 103878-58-6, is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science.^{[1][2]} The thiazole ring is a prevalent scaffold in numerous FDA-approved pharmaceuticals, underscoring the importance of its derivatives as versatile building blocks in drug discovery.^[3] The presence of both a carboxylic acid and a bromine atom on the thiazole nucleus provides two distinct reactive sites, enabling a wide array of chemical modifications. This guide offers a comprehensive overview of the physicochemical properties, synthesis, applications, and safety considerations for **5-Bromothiazole-4-carboxylic acid**, tailored for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of **5-Bromothiazole-4-carboxylic acid** are summarized below.

Property	Value	Source(s)
CAS Number	103878-58-6	[1] [4]
Molecular Formula	C4H2BrNO2S	[4] [5]
Molecular Weight	208.03 g/mol	[4] [5] [6]
Appearance	Solid	[5]
Purity	Typically ≥95%	[5]
InChI Key	AZYQIQWMHMYDPO- UHFFFAOYSA-N	[5]
Storage	Room temperature, in a dry, cool, and well-ventilated place.	[7] [7]

Synthesis and Mechanistic Insights

The synthesis of substituted thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[\[3\]](#) While a specific, detailed protocol for the direct synthesis of **5-Bromothiazole-4-carboxylic acid** is not extensively documented in a single source, a plausible and logical synthetic route can be devised from commercially available starting materials. This multi-step process would likely involve the formation of the thiazole ring, followed by selective bromination.

Proposed Synthetic Workflow

A logical synthetic approach would begin with the Hantzsch synthesis to form a thiazole-4-carboxylic ester, followed by bromination and subsequent hydrolysis to yield the final product.

Step 1: Hantzsch Thiazole Synthesis

Ethyl 2-chloroacetoacetate + Thioformamide

Cyclocondensation

Ethyl 4-thiazolecarboxylate

Step 2: Electrophilic Bromination

Ethyl 4-thiazolecarboxylate

N-Bromosuccinimide (NBS) / AIBN

Ethyl 5-bromo-4-thiazolecarboxylate

Step 3: Ester Hydrolysis

Ethyl 5-bromo-4-thiazolecarboxylate

NaOH (aq), then H⁺ workup

5-Bromothiazole-4-carboxylic acid

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Caption: Proposed synthetic workflow for **5-Bromothiazole-4-carboxylic acid**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 4-thiazolecarboxylate

- To a stirred solution of thioformamide in ethanol, add an equimolar amount of ethyl 2-chloroacetacetate dropwise at room temperature.
- Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield ethyl 4-thiazolecarboxylate.
 - Causality: The Hantzsch synthesis is a classic and efficient method for constructing the thiazole ring. The reaction proceeds via a cyclocondensation mechanism between an α -halocarbonyl compound and a thioamide.

Step 2: Synthesis of Ethyl 5-bromo-4-thiazolecarboxylate

- Dissolve ethyl 4-thiazolecarboxylate in a suitable solvent such as carbon tetrachloride or acetonitrile.
- Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN).
- Reflux the mixture under an inert atmosphere for 2-4 hours. The C5 position of the thiazole ring is susceptible to electrophilic substitution.
- Monitor the reaction by TLC. After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate.
- Purify the resulting crude ester by column chromatography.
 - Causality: The electron-rich nature of the thiazole ring allows for electrophilic aromatic substitution. Bromination with NBS is a standard method for introducing a bromine atom onto such heterocyclic systems. The C5 position is generally the most reactive site for electrophilic attack in 4-substituted thiazoles.

Step 3: Hydrolysis to **5-Bromothiazole-4-carboxylic acid**

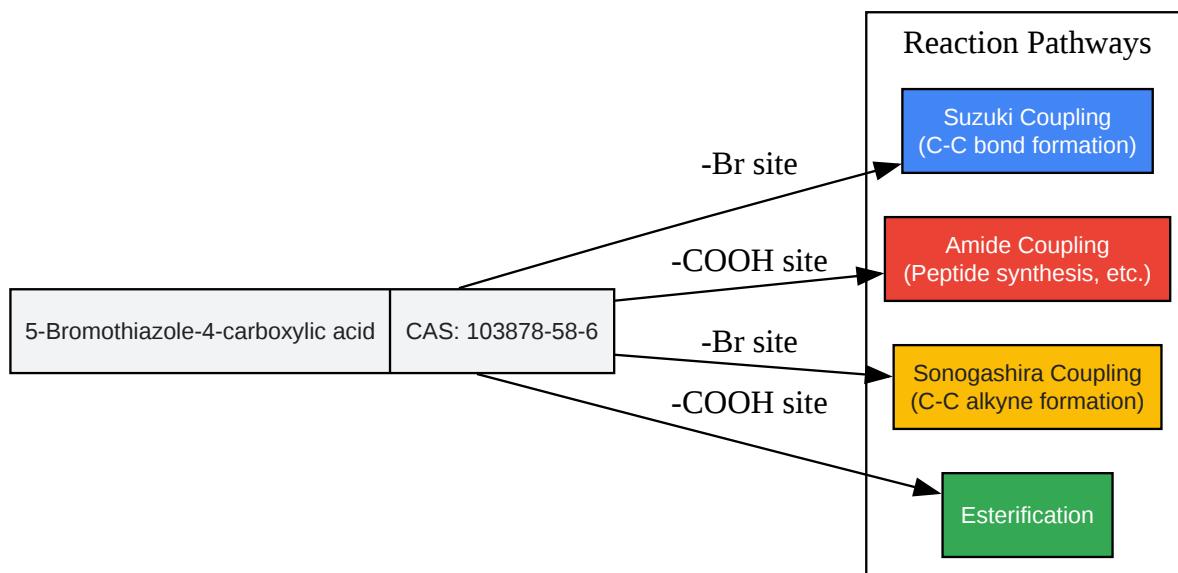
- Dissolve the purified ethyl 5-bromo-4-thiazolecarboxylate in a mixture of ethanol and water.
- Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 1-2 hours.
- Cool the reaction mixture and acidify to a pH of approximately 2-3 with dilute hydrochloric acid, which will precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield **5-Bromothiazole-4-carboxylic acid**.
 - Causality: Basic hydrolysis of the ester to the corresponding carboxylate salt, followed by acidic workup, is a standard and high-yielding method to obtain the final carboxylic acid product.

Key Applications in Research and Drug Development

Halogenated thiazoles are invaluable intermediates in organic synthesis.^[3] The bromine atom in **5-Bromothiazole-4-carboxylic acid** serves as a versatile synthetic handle for various cross-coupling reactions, while the carboxylic acid moiety can be used for amide bond formation or as a bioisostere for other functional groups.

Versatile Synthetic Building Block

The dual functionality of this molecule allows for sequential or orthogonal chemical modifications, making it a powerful building block for creating complex molecular architectures.



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Caption: Reactivity of **5-Bromothiazole-4-carboxylic acid** as a synthetic hub.

- **Cross-Coupling Reactions:** The bromo-substituent at the 5-position is well-suited for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.^[3] This allows for the introduction of a wide variety of aryl, vinyl, and alkynyl groups, respectively, enabling the rapid generation of diverse chemical libraries for screening.
- **Amide Bond Formation:** The carboxylic acid group is readily converted to amides using standard coupling reagents (e.g., HATU, EDC/HOBt). This is a cornerstone reaction in medicinal chemistry for linking molecular fragments and for creating peptidomimetics.
- **Scaffold for Bioactive Molecules:** The thiazole-4-carboxylic acid scaffold itself has been identified as a promising core for the development of novel inhibitors for enzymes such as xanthine oxidase, which is a target for the treatment of gout and hyperuricemia.^[8] Carboxylic acid-substituted isothiazoles, a related class of compounds, have shown anti-HIV, hypolipidemic, and anti-inflammatory activities.^[9]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

- Hazard Identification: **5-Bromothiazole-4-carboxylic acid** is classified as an irritant. It may cause skin, eye, and respiratory irritation.[10][11]
- Precautionary Statements:
 - Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[7][11][12] Wear protective gloves, protective clothing, eye protection, and face protection.[7][12]
 - Response:
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
 - IF ON SKIN: Wash with plenty of soap and water.[7][11] If skin irritation occurs, get medical advice/attention.[7][12]
 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][11]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Some suppliers recommend storing in a freezer.[7] It should be kept away from strong oxidizing agents and strong acids.[7]

Conclusion

5-Bromothiazole-4-carboxylic acid is a valuable and versatile heterocyclic building block for chemical synthesis and drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex molecules and chemical libraries. A solid understanding of its properties, synthesis, and safe handling procedures is essential for researchers looking to leverage this compound in their work.

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